molecular formula C9H14F3NO2 B1456455 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 710350-66-6

8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1456455
M. Wt: 225.21 g/mol
InChI Key: HNIHCKHQRCLHDZ-UHFFFAOYSA-N
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Description

“8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C12H19F3O4 . It has an average mass of 284.272 Da and a monoisotopic mass of 284.123535 Da .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of “8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane” is complex, with a spirocyclic structure that includes oxygen and nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane” are not detailed in the search results, it’s worth noting that the compound’s synthesis involves reactions with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Scientific Research Applications

  • Nonlinear Optical Material Applications

    • The compound 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a derivative of 8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been identified as a promising material for nonlinear optical devices. Studies have demonstrated its effective application in second harmonic generation, particularly in frequency doublers for laser diodes in the blue region. The material's quality and optical properties make it suitable for such applications (Kagawa et al., 1994).
  • Spectral Characterization and Antibacterial Evaluation

    • Compounds like 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and characterized for their spectral properties. Notably, these compounds have shown potential antibacterial activity against various bacterial species. This application demonstrates the compound's relevance in the field of medicinal chemistry and pharmaceutical research (Natarajan et al., 2021).
  • Water-Soluble Carcinogenic Dye Removal

    • A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene 3, synthesized using 1,4-dioxa-8-azaspiro[4.5]decane, has shown efficacy in removing carcinogenic azo dyes and aromatic amines from water. This application is particularly relevant in environmental chemistry for the removal of harmful substances from wastewater (Akceylan et al., 2009).
  • Organic Synthesis and Structural Studies

    • Structural elucidation studies of related compounds like (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one have been conducted. Such studies are crucial in understanding the molecular architecture and properties of these compounds, which can be applied in the development of new materials and pharmaceuticals (Richter et al., 2022).

properties

IUPAC Name

8-(2,2,2-trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)7-13-3-1-8(2-4-13)14-5-6-15-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIHCKHQRCLHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane

Synthesis routes and methods

Procedure details

In the solution of 1-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-2,2,2-trifluoroethanone (20 g, 83.7 mmol) in THF, borane-methyl sulfide complex (83.7 mL, 2M solution in THF) was added at 0° C. After refluxing the reaction mixture for 12 h, the reaction was cooled and quenched with MeOH. After removal of THF, the residue was extracted with ethyl acetate and washed with brine, dried with MgSO4 and concentrated to give 8-(2,2,2-trifluoroethyl)-1,4-dioxa-8-aza-spiro[4.5]decane (19 g) was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
83.7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Wityak, KF McGee, MP Conlon, RH Song… - Journal of Medicinal …, 2015 - ACS Publications
Through medicinal chemistry lead optimization studies focused on calculated properties and guided by X-ray crystallography and computational modeling, potent pan-JNK inhibitors …
Number of citations: 27 pubs.acs.org

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